4-methyl-7-phenoxy-1H,2H,3H,4H,9H-cyclopenta[b]quinolin-9-one

Cyclopentaquinoline Structural differentiation Scaffold comparison

4-Methyl-7-phenoxy-1H,2H,3H,4H,9H-cyclopenta[b]quinolin-9-one (CAS 374918-94-2) is a heterocyclic compound belonging to the cyclopenta[b]quinolin-9-one class, bearing a 4-methyl substitution on the cyclopentane ring and a 7-phenoxy group on the quinoline core. Its molecular formula is C19H17NO2 with a molecular weight of 291.34 g/mol.

Molecular Formula C19H17NO2
Molecular Weight 291.3 g/mol
CAS No. 374918-94-2
Cat. No. B6612272
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-methyl-7-phenoxy-1H,2H,3H,4H,9H-cyclopenta[b]quinolin-9-one
CAS374918-94-2
Molecular FormulaC19H17NO2
Molecular Weight291.3 g/mol
Structural Identifiers
SMILESCN1C2=C(CCC2)C(=O)C3=C1C=CC(=C3)OC4=CC=CC=C4
InChIInChI=1S/C19H17NO2/c1-20-17-9-5-8-15(17)19(21)16-12-14(10-11-18(16)20)22-13-6-3-2-4-7-13/h2-4,6-7,10-12H,5,8-9H2,1H3
InChIKeyIEPAVMQFOSNIHD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methyl-7-phenoxy-1H,2H,3H,4H,9H-cyclopenta[b]quinolin-9-one (CAS 374918-94-2): Structural Baseline for Cyclopentaquinoline Procurement


4-Methyl-7-phenoxy-1H,2H,3H,4H,9H-cyclopenta[b]quinolin-9-one (CAS 374918-94-2) is a heterocyclic compound belonging to the cyclopenta[b]quinolin-9-one class, bearing a 4-methyl substitution on the cyclopentane ring and a 7-phenoxy group on the quinoline core . Its molecular formula is C19H17NO2 with a molecular weight of 291.34 g/mol . The compound is commercially available from multiple vendors at a standard purity of 95%, with batch-specific analytical characterization (NMR, HPLC, GC) available upon request . It appears in the Oprea chemical diversity library under the identifier Oprea1_114091, indicating its selection based on drug-like physicochemical properties . This compound is positioned within the broader cyclopentaquinoline scaffold family, which has been explored for cholinesterase inhibition, DNA intercalation/topoisomerase II inhibition, and fructose-1,6-bisphosphatase (F16BPase) inhibition [1].

Why Generic Substitution in the Cyclopentaquinolin-9-one Series Is Not Advisable Without Compound-Specific Evidence for 4-Methyl-7-phenoxy (CAS 374918-94-2)


The cyclopenta[b]quinoline scaffold supports highly divergent biological activities depending on the substitution pattern. Within published SAR, the 6-chloro-9-aminoalkyl derivative 3e achieves dual cholinesterase inhibition at 67 nM (EeAChE) and 153 nM (EqBuChE) [1], while chromenone-linked analogs such as 8e (7-(4-(6-chloro-2,3-dihydro-1H-cyclopenta[b]quinolin-9-ylamino)phenoxy)-4-methyl-2H-chromen-2-one) show AChE IC50 of 16.17 μM [2]. Neither of these substitution patterns matches the 4-methyl-7-phenoxy-9-one arrangement of the target compound. Simple cyclopentaquinoline scaffolds have also been developed as F16BPase inhibitors with engineered selectivity against EGFR tyrosine kinase [3]. These examples demonstrate that even minor modifications to the core scaffold or substituent positions produce orders-of-magnitude differences in target affinity and selectivity. Therefore, substituting CAS 374918-94-2 with a different cyclopentaquinoline analog without compound-specific evidence risks selecting a molecule with entirely divergent biological properties.

Quantitative Differentiation Evidence for 4-Methyl-7-phenoxy-1H,2H,3H,4H,9H-cyclopenta[b]quinolin-9-one (CAS 374918-94-2): Procurement-Relevant Comparative Data


Structural Differentiation from Cyclopentaquinoline Cholinesterase Inhibitor Lead Series

The target compound (CAS 374918-94-2) is a 4-methyl-7-phenoxy-cyclopenta[b]quinolin-9-one, which differs fundamentally in its core oxidation state and substitution from the published cyclopentaquinoline cholinesterase inhibitor series. The most potent published analog, 6-chloro-N-[2-(2,3-dihydro-1H-cyclopenta[b]quinolin-9-ylamino)-hexyl]-nicotinamide hydrochloride (3e), is a 9-amino-substituted 2,3-dihydro derivative with a 6-chloro group, achieving IC50 values of 67 nM against EeAChE and 153 nM against EqBuChE [1]. CAS 374918-94-2, by contrast, lacks the 9-amino linker, contains a 9-ketone instead, lacks the 6-chloro substituent, and bears a 4-methyl-7-phenoxy substitution pattern that has not been evaluated in published cholinesterase assays. No direct head-to-head comparison data exist between these compounds.

Cyclopentaquinoline Structural differentiation Scaffold comparison

Molecular Property Differentiation: Drug-Likeness Profile from Oprea Library Inclusion

CAS 374918-94-2 is cataloged in the Oprea chemical diversity set under identifier Oprea1_114091, indicating it passed the Oprea drug-likeness filters . The Oprea set selects compounds with specific physicochemical property ranges: molecular weight typically below 500 Da, calculated logP below 5, and limited numbers of hydrogen bond donors/acceptors and rotatable bonds. The target compound (MW 291.34, C19H17NO2) falls within these ranges. In contrast, larger cyclopentaquinoline conjugates such as chromenone hybrid 8e (MW substantially higher due to the chromenone moiety) and the nicotinamide-linked 3e series occupy different property spaces. However, this is a class-level inference based on library selection criteria rather than a direct property comparison, as the specific calculated logP, topological polar surface area, and other ADME parameters for CAS 374918-94-2 have not been reported in public databases.

Drug-likeness Chemical diversity Oprea library

Commercial Availability and Purity Benchmarking Against Research-Grade Cyclopentaquinoline Analogs

CAS 374918-94-2 is available from multiple reputable chemical suppliers at a standardized purity of 95%, with batch-specific QC documentation including NMR, HPLC, and GC provided by vendors such as Bidepharm and FUJIFILM Wako Pure Chemical . The compound is stocked in quantities ranging from 100 mg to 5 g, with pricing at research scale from approximately JPY 232,400 per gram . In contrast, closely related cyclopentaquinoline analogs such as 3-(3-phenoxy-benzylidene)-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid (MW 393.43) and various 9-amino-substituted derivatives are less widely stocked and may require custom synthesis. This established multi-vendor supply chain reduces procurement risk and lead time compared to single-source cyclopentaquinoline analogs.

Commercial availability Purity specification Procurement

Evidence-Linked Application Scenarios for 4-Methyl-7-phenoxy-1H,2H,3H,4H,9H-cyclopenta[b]quinolin-9-one (CAS 374918-94-2)


Scaffold-Hopping Starting Point for Cyclopentaquinoline-Based Medicinal Chemistry Programs

The 4-methyl-7-phenoxy-9-ketone scaffold of CAS 374918-94-2 represents a distinct chemotype within the cyclopentaquinoline family that has not been explored in published SAR campaigns. Unlike the well-characterized 9-amino-2,3-dihydro series (cholinesterase inhibitors at nanomolar potency ) and chromenone-linked hybrids (AChE IC50 ~16 μM ), this compound offers a 9-ketone oxidation state and 7-phenoxy substitution that could enable interactions with different biological targets. Medicinal chemistry teams seeking to diversify away from the congested 9-amino cyclopentaquinoline IP space may find this compound a useful starting scaffold, provided they accept the absence of pre-existing target engagement data. The established multi-vendor supply chain supports iterative medicinal chemistry exploration.

Chemical Biology Probe Development for Target Deconvolution Studies

Given its inclusion in the Oprea chemical diversity library (Oprea1_114091 ), CAS 374918-94-2 may serve as a starting point for chemical biology probe development. The compound's moderate molecular weight (291.34 Da) and predicted drug-like properties make it suitable for phenotypic screening campaigns where target identification is performed downstream. However, users must independently establish potency, selectivity, and target engagement, as no published bioactivity data with validated comparators exist for this specific compound. The availability of batch QC documentation from multiple vendors supports reproducible probe chemistry.

Reference Standard for Cyclopentaquinolone Analytical Method Development

CAS 374918-94-2, with its defined purity specification (95%) and availability of NMR, HPLC, and GC characterization data from vendors such as Bidepharm , can serve as a reference standard for developing analytical methods targeting the cyclopentaquinolone substructure. Its distinct chromatographic and spectroscopic properties, arising from the 4-methyl-7-phenoxy substitution, provide a benchmark for method validation when analyzing related cyclopentaquinoline derivatives. This application leverages the compound's commercial availability and characterized purity rather than any differential biological activity.

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